3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
CAS No.: 438219-38-6
Cat. No.: VC21481222
Molecular Formula: C12H18N6O
Molecular Weight: 262.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438219-38-6 |
|---|---|
| Molecular Formula | C12H18N6O |
| Molecular Weight | 262.31g/mol |
| IUPAC Name | 3-(tetrazol-2-yl)adamantane-1-carbohydrazide |
| Standard InChI | InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19) |
| Standard InChI Key | QAYHKYYRFKPJAH-UHFFFAOYSA-N |
| SMILES | C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN |
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide features a rigid adamantane core with a tetrazole ring attached at the 2-position of the tetrazole and a carbohydrazide group extending from the adamantane framework. This unique structural arrangement contributes to its distinct chemical and biological properties.
Table 1: Basic Structural Information
| Parameter | Description |
|---|---|
| Core Structure | Adamantane skeleton |
| Functional Groups | Tetrazole ring, Carbohydrazide moiety |
| Connection Points | Tetrazole at C-3 position of adamantane, Carbohydrazide at C-1 |
| Molecular Formula | C12H18N6O |
| Molecular Weight | 262.31 g/mol |
The compound's structure can be characterized by its three primary components: the adamantane core providing rigidity and lipophilicity, the tetrazole ring contributing nitrogen-rich heterocyclic properties, and the carbohydrazide group offering hydrogen bonding capabilities and reactivity centers.
Physical and Chemical Properties
The physical properties of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide can be inferred from related structures. It likely appears as a white crystalline solid with limited water solubility but greater solubility in organic solvents such as DMSO and DMF. The compound would be expected to exhibit stability under standard laboratory conditions due to the inherent stability of the adamantane scaffold.
Table 2: Predicted Physical Properties
| Property | Predicted Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Poorly soluble in water, soluble in DMSO and other polar organic solvents |
| Stability | Stable under standard conditions |
| Melting Point | Expected range: 180-220°C (based on similar compounds) |
The presence of the tetrazole ring imparts acidic properties to the molecule, while the carbohydrazide group provides both acidic and basic sites for potential interactions, contributing to its complex chemical behavior.
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide typically involves a multi-step procedure focusing on the sequential functionalization of the adamantane core. The process generally requires careful control of reaction conditions to achieve regioselectivity in the functionalization of the adamantane scaffold.
A common synthetic route likely involves:
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Selective functionalization of the adamantane at the C-1 and C-3 positions
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Introduction of the tetrazole ring at the C-3 position
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Formation of the carbohydrazide group at the C-1 position
Detailed Synthesis Strategy
The synthesis begins with selective functionalization of adamantane to introduce carboxylic acid functionality at the C-1 position. This can be achieved through established methods of adamantane carboxylation. Subsequently, the C-3 position is modified to incorporate a suitable leaving group that facilitates tetrazole attachment.
The tetrazole ring attachment typically involves reaction with tetrazole salts under appropriate conditions to ensure N-2 selectivity rather than N-1 substitution. The carboxylic acid at C-1 is then converted to a carbohydrazide through reaction with hydrazine hydrate, often requiring ester intermediates.
Table 3: Key Reagents in Typical Synthesis Route
| Synthetic Step | Key Reagents | Typical Conditions |
|---|---|---|
| Adamantane carboxylation | Chromic acid, H2SO4 | Oxidative conditions |
| Esterification | Methanol, H2SO4 or SOCl2 | Reflux, 2-4 hours |
| C-3 functionalization | Br2, AlCl3 | Lewis acid catalysis |
| Tetrazole attachment | Tetrazole sodium salt | DMF, 60-80°C |
| Carbohydrazide formation | Hydrazine hydrate | Ethanol, reflux |
Purification and Characterization
The final compound requires careful purification, typically through recrystallization from appropriate solvent systems such as ethanol/water mixtures or chloroform/ethanol combinations. Characterization commonly employs spectroscopic techniques including NMR, IR, and mass spectrometry to confirm structural integrity.
Slow evaporation techniques may be particularly useful for obtaining crystals suitable for X-ray crystallography, which can provide definitive structural confirmation of the spatial arrangement of the tetrazole and carbohydrazide groups relative to the adamantane scaffold.
Chemical Reactivity
Reactive Centers
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide contains several reactive centers that contribute to its chemical versatility:
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The carbohydrazide group (-C(O)NHNH2) serves as a nucleophilic center capable of participating in condensation reactions with carbonyl compounds
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The tetrazole ring provides sites for potential alkylation and acylation
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The adamantane core offers positions for further functionalization through substitution reactions
Key Reaction Types
The compound can undergo various reaction types that exploit its functional groups. Notable reactions include:
Condensation reactions: The carbohydrazide group readily reacts with aldehydes and ketones to form hydrazone derivatives. This reaction proceeds via nucleophilic attack by the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration .
Oxidation reactions: Both the tetrazole ring and the carbohydrazide group can undergo oxidative transformations. The carbohydrazide may be oxidized to acyl diimide intermediates or undergo oxidative cyclization to form heterocyclic systems.
Coordination chemistry: The nitrogen atoms of both the tetrazole and carbohydrazide groups can coordinate with various metal ions to form complexes with potential catalytic or biological applications.
| Reaction Type | Reactive Site | Typical Reagents | Potential Products |
|---|---|---|---|
| Condensation | Carbohydrazide | Aldehydes, Ketones | Hydrazones, Schiff bases |
| Oxidation | Carbohydrazide | KMnO4, H2O2 | Oxidized derivatives |
| Coordination | N atoms | Metal salts | Metal complexes |
| Cyclization | Carbohydrazide | Orthoesters, CS2 | Heterocyclic derivatives |
Structure-Reactivity Relationships
The reactivity of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is significantly influenced by the spatial arrangement of its functional groups. The adamantane core provides conformational rigidity that can affect the accessibility of reactive centers. The tetrazole ring, being attached at the N-2 position, adopts a specific orientation relative to the adamantane framework that influences its participation in reactions.
The carbohydrazide group extends from the C-1 position of adamantane, creating a distinct spatial relationship with the tetrazole moiety that can lead to potential intramolecular interactions or cooperative effects in certain reactions.
Biological Activities
Antimicrobial Properties
Compounds containing adamantane and tetrazole moieties have demonstrated significant antimicrobial potential. Research on related structures suggests that 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell membranes or inhibition of essential enzymes.
Studies on similar hydrazide-hydrazones with adamantane scaffolds have shown promising antibacterial activity, particularly against certain Gram-positive bacteria. The incorporation of the tetrazole ring may enhance this activity through additional binding interactions with bacterial targets .
Antiviral Activity
The adamantane scaffold has a well-established history in antiviral compounds, particularly against influenza viruses. The presence of the tetrazole ring in 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide potentially enhances its antiviral properties by providing additional interaction sites with viral proteins.
Research on similar derivatives has demonstrated inhibitory effects on viral replication processes, suggesting mechanisms that may involve interference with viral RNA synthesis or protein function. The rigid adamantane core likely facilitates penetration through viral membranes, while the tetrazole and carbohydrazide groups can interact with specific viral targets.
Table 5: Potential Biological Activities
Structure-Activity Relationships
Key Structural Determinants
The biological activity of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is likely influenced by several key structural features:
Comparative Analysis with Related Compounds
| Compound | Structural Difference | Effect on Properties | Impact on Activity |
|---|---|---|---|
| 3-(5-Methyl-2H-tetrazol-2-yl)adamantane-1-carbohydrazide | Methyl group on tetrazole | Increased lipophilicity | Enhanced membrane penetration |
| Adamantane-1-carbohydrazide | Lacks tetrazole ring | Reduced complexity | Different binding profile |
| 3-(Tetrazol-1-yl)adamantane-1-carbohydrazide | N-1 vs N-2 tetrazole connection | Altered geometry | Modified target interactions |
Optimization Strategies
Based on structure-activity relationships, several optimization strategies could be considered for developing derivatives with enhanced properties:
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Modification of the tetrazole ring with various substituents to fine-tune electronic properties
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Introduction of additional functional groups on the adamantane scaffold to enhance binding specificity
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Exploration of alternative hydrazide derivatives to modulate reactivity and stability
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Investigation of metal complexes to develop potential catalytic or therapeutic applications
Research Applications
Medicinal Chemistry
The unique structural features of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide make it a valuable scaffold for medicinal chemistry research. Its potential applications include:
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Development of new antimicrobial agents, particularly against resistant strains
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Investigation of novel antiviral compounds with specific mechanisms of action
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Research into anticancer agents targeting specific cellular pathways
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Exploration of compounds for treating neurodegenerative disorders
The carbohydrazide functionality serves as a versatile starting point for creating libraries of derivatives through condensation reactions with various carbonyl compounds, enabling systematic structure-activity relationship studies.
Materials Science
Beyond biological applications, compounds containing adamantane scaffolds have found uses in materials science due to their rigid structure and thermal stability. Potential applications for 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide or its derivatives in this field include:
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Development of thermally stable polymers incorporating the adamantane framework
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Creation of metal-organic frameworks utilizing the coordinating abilities of the tetrazole and carbohydrazide groups
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Investigation of surface-modification agents exploiting the compound's functional groups
Synthetic Methodology Development
The synthesis and reactivity of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide provide opportunities for developing new synthetic methodologies. Areas of interest include:
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Optimization of regioselective functionalization of adamantane scaffolds
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Development of improved methods for N-2 selective tetrazole functionalization
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Exploration of novel transformations of the carbohydrazide functionality
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Investigation of catalytic processes involving the compound as either substrate or catalyst precursor
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